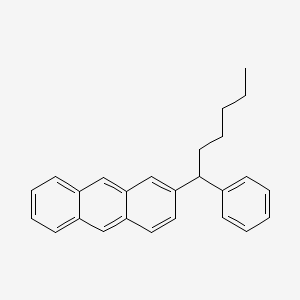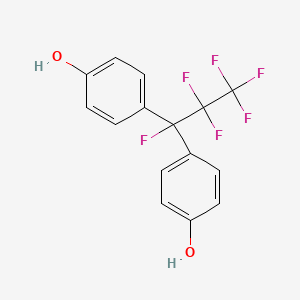
4,4'-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoropropane and diphenol groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol typically involves the reaction of hexafluoropropane derivatives with phenolic compounds. One common method includes the reaction of 1,1,1,3,3,3-hexafluoropropane with phenol in the presence of a catalyst such as trivalent chromium supported on carbon . The reaction is carried out at elevated temperatures ranging from 250-400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Wirkmechanismus
The mechanism by which 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol exerts its effects involves interactions with various molecular targets. The hexafluoropropane group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity and chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: Similar in structure but with different fluorination patterns.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains amino groups instead of phenolic groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with a hydroxyl group instead of phenolic groups.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is unique due to its specific fluorination pattern and the presence of both hexafluoropropane and diphenol groups. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Eigenschaften
CAS-Nummer |
791617-67-9 |
|---|---|
Molekularformel |
C15H10F6O2 |
Molekulargewicht |
336.23 g/mol |
IUPAC-Name |
4-[1,2,2,3,3,3-hexafluoro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10F6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
InChI-Schlüssel |
QEQQAFXMPDXVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(F)(F)F)(F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


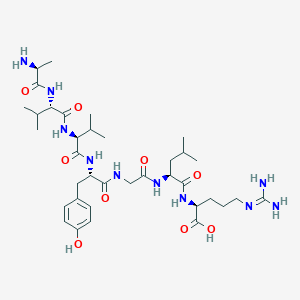
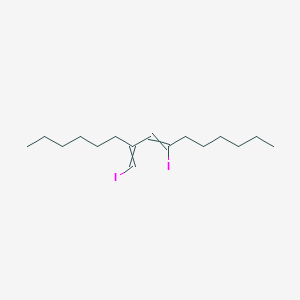
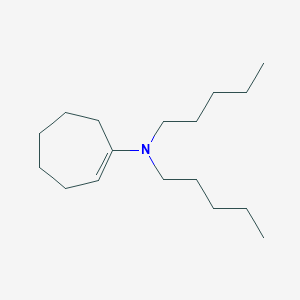
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
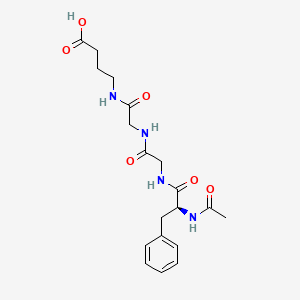

![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)

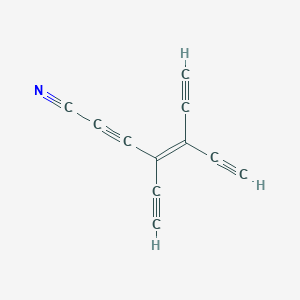
![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)

